molecular formula C8H4Cl2F3NS B1607866 2,6-Dichloro-4-(trifluoromethyl)thiobenzamide CAS No. 175205-87-5

2,6-Dichloro-4-(trifluoromethyl)thiobenzamide

Cat. No. B1607866
M. Wt: 274.09 g/mol
InChI Key: ZXZUKFXTMAIPTC-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(trifluoromethyl)thiobenzamide is a nitrogen compound useful in organic synthesis . It is also known as 2,6-Dichloro-4-(trifluoromethyl)benzene-1-carbothioamide .


Synthesis Analysis

The synthesis of 2,6-Dichloro-4-(trifluoromethyl)thiobenzamide involves several steps. One method starts with 4-chlorotrifluoromethyl benzene as the starting material, which is subjected to halogenation reaction and ammoniation reaction. Through the separation of reaction products, the desired 2,6-dichloro-4-trifluoromethyl aniline is obtained .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-4-(trifluoromethyl)thiobenzamide can be represented by the linear formula: Cl2C6H2(CF3)NHNH2 . The molecular weight is 245.03 .

Safety And Hazards

2,6-Dichloro-4-(trifluoromethyl)thiobenzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and harmful if swallowed. It causes skin irritation and serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,6-dichloro-4-(trifluoromethyl)benzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F3NS/c9-4-1-3(8(11,12)13)2-5(10)6(4)7(14)15/h1-2H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZUKFXTMAIPTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=S)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371671
Record name 2,6-Dichloro-4-(trifluoromethyl)benzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727739
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,6-Dichloro-4-(trifluoromethyl)thiobenzamide

CAS RN

175205-87-5
Record name 2,6-Dichloro-4-(trifluoromethyl)benzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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